1-(thiophen-2-yl)-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)cyclopentanecarboxamide
Description
1-(thiophen-2-yl)-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)cyclopentanecarboxamide is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted at position 2 with a trifluoromethyl (-CF₃) group and at position 6 with a cyclopentanecarboxamide moiety linked via a thiophene ring.
Properties
IUPAC Name |
1-thiophen-2-yl-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]cyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N4OS/c18-17(19,20)12-8-14-21-9-11(10-24(14)23-12)22-15(25)16(5-1-2-6-16)13-4-3-7-26-13/h3-4,7-10H,1-2,5-6H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFBVWEKZONWUEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)NC3=CN4C(=CC(=N4)C(F)(F)F)N=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(thiophen-2-yl)-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)cyclopentanecarboxamide is a novel synthetic entity that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, particularly focusing on its antitubercular effects, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the class of pyrazolo[1,5-a]pyrimidines, characterized by a trifluoromethyl group and a thiophene ring, which contribute to its biological activity. The molecular formula is , with a molecular weight of 408.42 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C17H14F3N5OS |
| Molecular Weight | 408.42 g/mol |
| CAS Number | 314049-21-3 |
| Purity | 95% |
Antitubercular Activity
Recent studies have highlighted the compound's efficacy against Mycobacterium tuberculosis (Mtb), particularly in strains resistant to conventional treatments. A series of derivatives based on the pyrazolo[1,5-a]pyrimidine scaffold have shown promising results in vitro. For instance, compounds exhibiting low minimum inhibitory concentrations (MICs) against drug-susceptible and resistant strains have been reported:
- MIC against H37Rv strain : < 0.002–0.381 μg/mL
- MIC against INH-resistant strains : < 0.002–0.465 μg/mL
- MIC against RMP-resistant strains : < 0.002–0.004 μg/mL .
These findings suggest that the structural modifications in the pyrazolo[1,5-a]pyrimidine framework significantly enhance antitubercular activity.
The mechanism by which this compound exerts its antitubercular effects is not entirely understood but appears to be independent of traditional pathways such as cell-wall biosynthesis or iron uptake. Resistance mechanisms have been linked to mutations in specific enzymes that metabolize the compound, indicating a complex interaction with bacterial physiology .
In Vitro Studies
In vitro assays demonstrated that certain derivatives of this compound exhibited significant cytotoxicity profiles with low toxicity against Vero cells, suggesting a favorable therapeutic index .
Pharmacokinetics
Pharmacokinetic studies showed that one derivative (referred to as 6j ) had promising oral bioavailability and pharmacokinetic properties:
| Route | Dose (mg/kg) | AUC (h·μg/L) | C max (μg/L) | T max (h) | T (h) | F (%) |
|---|---|---|---|---|---|---|
| Oral | 10 | 15638 | 1428 | 4.67 | 5.10 | 41 |
| IV | 2.5 | 9002 | 4152 | 0.08 | 3.49 | - |
These results indicate that the compound can achieve effective systemic concentrations when administered orally .
Comparison with Similar Compounds
Table 1: Structural Features of Analogs
Key Observations :
- Trifluoromethyl vs.
- Thiophene Linkage : The target’s thiophene directly connects the pyrazolo[1,5-a]pyrimidine and cyclopentane groups, whereas ’s compound positions the thiophene as a substituent on the pyrimidine core. This difference may influence π-π stacking interactions with biological targets.
- Amide Groups : The cyclopentanecarboxamide in the target compound introduces conformational rigidity compared to ’s cyclopropyl-trifluoroethyl amide, which may reduce steric hindrance during binding .
Key Observations :
- The target compound’s synthesis likely diverges from ’s approach, which relies on dithioacetyl intermediates. The absence of sulfur-containing reagents in the target’s structure suggests alternative pathways, such as palladium-catalyzed cross-couplings for CF₃ incorporation.
- ’s compound may employ fluorophenyl introduction via coupling reactions, contrasting with the target’s direct CF₃ substitution.
Table 3: Inferred Properties
Key Observations :
- Biological Activity : ’s 4-fluorophenyl group may enhance selectivity for aromatic-rich binding pockets (e.g., tyrosine kinases), whereas the target’s CF₃ group could optimize interactions with hydrophobic enzyme domains .
Q & A
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodological Answer : Utilize Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, catalyst loading, solvent polarity) and identify optimal conditions. For example, fractional factorial designs can reduce the number of trials while capturing interactions between variables . Quantum chemical calculations (e.g., density functional theory, DFT) can predict transition states and guide solvent selection to stabilize intermediates . Post-synthesis purification may employ membrane separation technologies (e.g., nanofiltration) to isolate the product from byproducts .
Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : Use -NMR to confirm the trifluoromethyl group’s presence and assess electronic effects on the pyrazolo[1,5-a]pyrimidine core. - and -NMR can resolve cyclopentane and thiophene substituents .
- LC-MS : High-resolution mass spectrometry validates molecular weight, while HPLC with UV/Vis detection monitors purity. For chiral centers (if present), chiral stationary phases or derivatization agents may be required .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in biological or catalytic systems?
- Methodological Answer :
- Reaction Path Search : Apply automated quantum chemistry workflows (e.g., artificial force-induced reaction, AFIR) to map potential reaction pathways, such as nucleophilic attack at the pyrimidine ring or thiophene-mediated electron transfer .
- Docking Studies : Use molecular dynamics (MD) simulations to assess binding affinity to biological targets (e.g., kinases or GPCRs). Compare with structurally similar pyrazolo[1,5-a]pyrimidine derivatives (e.g., trifluoromethyl analogs) to identify pharmacophore motifs .
Q. How should researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Meta-Analysis : Aggregate data from multiple studies and apply statistical tools (e.g., mixed-effects models) to account for variability in assay conditions (e.g., cell lines, incubation times) .
- Structure-Activity Relationship (SAR) : Synthesize analogs with modifications to the cyclopentane or thiophene moieties. Test these in standardized assays to isolate structural contributors to activity discrepancies .
Q. What strategies mitigate challenges in scaling up synthesis while maintaining stereochemical integrity?
- Methodological Answer :
- Process Control : Implement real-time monitoring (e.g., inline FTIR or Raman spectroscopy) to detect intermediates and adjust parameters dynamically .
- Catalyst Engineering : Design heterogeneous catalysts (e.g., immobilized Pd complexes) to enhance enantioselectivity during cyclopentane ring formation .
Experimental Design & Data Analysis
Q. How to design experiments to evaluate the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Use accelerated stability testing with a factorial design varying pH (1–13), temperature (25–80°C), and exposure time. Analyze degradation products via LC-MS and apply Arrhenius kinetics to extrapolate shelf-life .
Q. What statistical methods validate reproducibility in biological assay results?
- Methodological Answer : Apply Bland-Altman analysis to compare inter-lab variability. Use hierarchical clustering to identify outlier datasets caused by inconsistent protocols (e.g., cell passage number differences) .
Key Challenges & Future Directions
- Challenge : Balancing steric effects from the trifluoromethyl group with solubility in aqueous media.
- Solution : Introduce polar substituents (e.g., hydroxyl or amine groups) on the cyclopentane ring while maintaining lipophilic thiophene interactions .
- Future Work : Explore photophysical properties (e.g., fluorescence) for applications in bioimaging or optoelectronic materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
